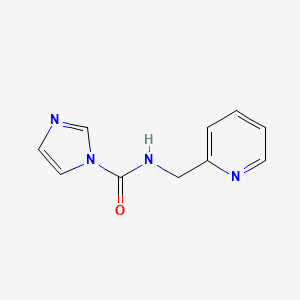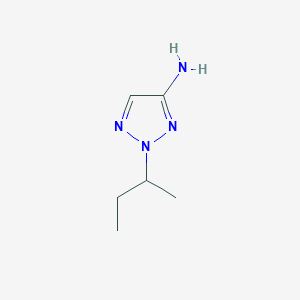
tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a tert-butyl ester and a tert-butyldimethylsilyl-protected hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the tert-Butyl Ester Group: This can be achieved by esterification of the carboxylic acid group on the thiophene ring using tert-butyl alcohol and an acid catalyst.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyldimethylsilyl group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the desired transformation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a building block that can be modified to introduce various functional groups. The tert-butyldimethylsilyl group serves as a protecting group that can be selectively removed under mild conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)methyl)thiophene-2-carboxylate
- tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)propyl)thiophene-2-carboxylate
Uniqueness
tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate is unique due to the specific combination of functional groups it possesses, which allows for a wide range of chemical transformations and applications. The presence of both the tert-butyl ester and the tert-butyldimethylsilyl-protected hydroxyl group provides versatility in synthetic chemistry.
Properties
CAS No. |
1799412-24-0 |
|---|---|
Molecular Formula |
C17H30O3SSi |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
tert-butyl 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H30O3SSi/c1-16(2,3)20-15(18)14-10-9-13(21-14)11-12-19-22(7,8)17(4,5)6/h9-10H,11-12H2,1-8H3 |
InChI Key |
UZKSLPZQGUSYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



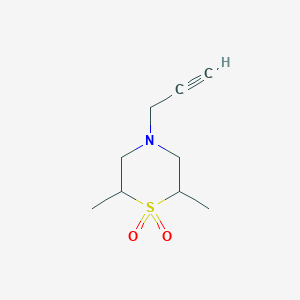
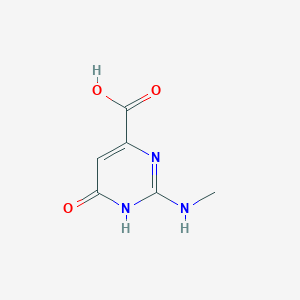


![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)

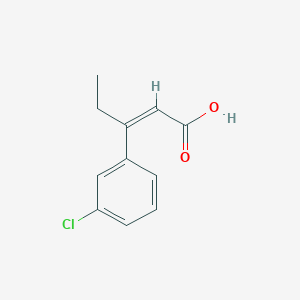


![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)
